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Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties

of 5-Isopropyl-2-pyrimidinamine (CAS No. 98432-17-8), a heterocyclic amine of significant

interest in medicinal chemistry. This document is intended for researchers, scientists, and drug

development professionals, offering not only a compilation of essential data but also the

scientific rationale behind its measurement and its implications for drug discovery. We delve

into the compound's structural attributes, solubility, lipophilicity, and ionization state, providing

field-proven experimental protocols and contextualizing these properties within the framework

of modern pharmaceutical development.

Introduction: The Pyrimidine Scaffold in Drug
Discovery
The pyrimidine ring is a quintessential heterocyclic motif, forming the backbone of nucleobases

such as cytosine, thymine, and uracil.[1] Its prevalence in nature and its ability to engage in

various biological interactions have made it a "privileged scaffold" in medicinal chemistry.[2]

Pyrimidine derivatives are known to exhibit a vast array of pharmacological activities, including

anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][3][4] The strategic
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functionalization of the pyrimidine core allows for the fine-tuning of a molecule's steric,

electronic, and physicochemical properties to optimize its interaction with biological targets. 5-
Isopropyl-2-pyrimidinamine is one such derivative, whose characterization is a critical first

step in evaluating its potential as a lead compound in a drug discovery pipeline. This guide

serves as a foundational resource for that purpose.

Chemical Identity and Core Properties
A precise understanding of a compound's identity is paramount. 5-Isopropyl-2-
pyrimidinamine is identified by the Chemical Abstracts Service (CAS) number 98432-17-8.[5]

Its fundamental properties are summarized below.

Property Value Source

CAS Number 98432-17-8 [5]

Molecular Formula C₇H₁₁N₃ [5]

Molecular Weight 137.18 g/mol [5]

IUPAC Name
5-(propan-2-yl)pyrimidin-2-

amine
N/A

Synonyms
Pyrimidine, 2-amino-5-

isopropyl-
[5]

SMILES NC1=NC=C(C(C)C)C=N1 [5]

Purity ≥98% (Commercially available) [5]

Key Physicochemical Parameters for Drug
Development
The journey of a drug from administration to its target is governed by its physicochemical

properties. Here, we analyze the key computed parameters for 5-Isopropyl-2-pyrimidinamine
and their significance.

Lipophilicity (logP)
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Lipophilicity, the affinity of a molecule for a lipid-like environment, is one of the most critical

ADME (Absorption, Distribution, Metabolism, Excretion) predictors. It is commonly expressed

as the logarithm of the partition coefficient (logP) between n-octanol and water.

Computed logP: 1.1822[5]

Expert Insight: A logP value of 1.18 suggests that 5-Isopropyl-2-pyrimidinamine has a

balanced hydrophilic-lipophilic character. According to Lipinski's "Rule of Five," a successful

drug candidate should ideally have a logP value not greater than 5.[6][7] This compound's

moderate lipophilicity is favorable, suggesting it may possess good oral absorption and cell

membrane permeability without being so lipophilic as to cause issues with solubility or

metabolic instability.

Topological Polar Surface Area (TPSA)
TPSA is defined as the sum of surfaces of polar atoms (usually oxygens and nitrogens) in a

molecule. It is an excellent predictor of a drug's transport properties, particularly its ability to

permeate the intestinal wall and the blood-brain barrier.

Computed TPSA: 51.8 Å²[5]

Expert Insight: A TPSA value of 51.8 Å² is well within the desirable range for good oral

bioavailability (typically <140 Å²). This value suggests that the molecule is likely to be readily

absorbed in the gastrointestinal tract.

Hydrogen Bonding Capacity
The number of hydrogen bond donors and acceptors influences a molecule's solubility and its

ability to bind to biological targets.

Hydrogen Bond Donors: 1 (from the primary amine group)[5]

Hydrogen Bond Acceptors: 3 (two ring nitrogens and the exocyclic amine nitrogen)[5]

Expert Insight: These values are compliant with Lipinski's Rule of Five (≤5 donors, ≤10

acceptors). The presence of both donor and acceptor sites allows for specific interactions with

target proteins while maintaining a balance that prevents excessive polarity, which could hinder

membrane passage.
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Rotatable Bonds
The number of rotatable bonds is an indicator of molecular flexibility. High flexibility can lead to

a loss of entropy upon binding to a target, which is energetically unfavorable.

Rotatable Bonds: 1 (the bond between the pyrimidine ring and the isopropyl group)[5]

Expert Insight: With only one rotatable bond, the molecule possesses a degree of

conformational rigidity. This is often advantageous in drug design, as it reduces the entropic

penalty of binding and can lead to higher affinity and selectivity for the intended target.

Synthesis Pathway
A practical and efficient synthesis is crucial for the exploration of any chemical scaffold. A

general and direct method for synthesizing 5-substituted 2-aminopyrimidines has been

reported.[8] The reaction proceeds in a single step via the microwave-assisted treatment of a

corresponding β-ketoester with guanidine hydrochloride in the presence of a base like

potassium carbonate, without the need for a solvent.[8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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